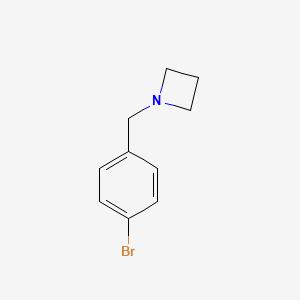

1-(4-Bromobenzyl)azetidine

描述

Overview of Azetidines in Organic Synthesis and Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized for their significant role in the fields of organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Their unique structural and chemical properties, largely dictated by the inherent ring strain, position them as valuable building blocks for complex molecules and pharmacologically active agents. rsc.orgresearchgate.netrsc.org

Four-membered heterocycles, such as azetidines, are crucial motifs in drug design and the synthesis of natural products. clockss.orgnih.gov The azetidine (B1206935) ring, with a ring-strain energy of approximately 25.2-25.4 kcal/mol, offers a unique three-dimensional scaffold that is more rigid and conformationally defined than its five-membered counterpart, pyrrolidine (B122466). rsc.orgresearchgate.net This structural rigidity can be advantageous for optimizing interactions with biological targets. ontosight.ainih.gov Despite the strain, azetidines are generally more stable and easier to handle than the more strained three-membered aziridines, striking a balance between stability and reactivity. rsc.orgrsc.org This has led to their incorporation into a variety of bioactive molecules and approved drugs, where the azetidine moiety can serve as a bioisostere for other functional groups or provide favorable physicochemical properties. nih.govrsc.org A number of natural products contain the azetidine core, such as azetidine-2-carboxylic acid, a toxic analogue of proline. wikipedia.org

The presence of the nitrogen atom within the four-membered ring introduces polarity and a site for further functionalization. researchgate.net This allows chemists to modify the scaffold to create diverse libraries of compounds for drug discovery programs. lifechemicals.comsciencedaily.com Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, highlighting their therapeutic potential. ontosight.ainih.gov

The synthesis of azetidines has historically been a challenge for organic chemists due to the energetic barrier to forming a strained four-membered ring. researchgate.netclockss.org Early methods often resulted in low yields. clockss.org One of the oldest and most common routes involves the intramolecular cyclization of γ-haloamines or activated γ-aminoalcohols, a reaction driven by the displacement of a leaving group by a nitrogen nucleophile. clockss.orgmsu.edu

Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic methods. nih.govmagtech.com.cn These advancements include reductions of readily available β-lactams (azetidin-2-ones), cycloaddition reactions like the aza-Paternò–Büchi reaction, and various transition-metal-catalyzed reactions, including C-H amination. rsc.orgwikipedia.orgacs.org The development of these new synthetic strategies has made a wider range of substituted azetidines accessible, fueling their increased application in medicinal chemistry and materials science. rsc.orgmagtech.com.cn The ability to produce enantiomerically pure azetidines has been particularly important, as the stereochemistry of a drug molecule is often critical to its biological activity. clockss.org

Positioning of 1-(4-Bromobenzyl)azetidine as a Key Synthetic Intermediate

Within the diverse family of azetidine derivatives, this compound has emerged as a particularly valuable synthetic intermediate. Its structure combines the unique properties of the azetidine ring with the synthetic versatility of a brominated aromatic group, making it a powerful building block for the construction of complex molecular architectures.

The utility of this compound stems from the distinct chemical functionalities of its two core components:

The Azetidine Ring: This puckered, four-membered ring provides a defined three-dimensional conformation. rsc.org The nitrogen atom is basic and can be protonated or participate in further reactions. youtube.com While the ring is stable, its inherent strain can be harnessed for specific ring-opening reactions under certain conditions, providing access to linear amine derivatives. rsc.orgmagtech.com.cn More commonly, the azetidine ring acts as a rigid scaffold, holding appended functional groups in a specific spatial orientation, which is often a key factor in designing molecules that bind selectively to biological targets.

The 4-Bromobenzyl Moiety: The bromobenzyl group serves as a robust and highly versatile synthetic handle. The bromine atom on the phenyl ring is strategically positioned for a wide array of transition-metal-catalyzed cross-coupling reactions. mdpi.com These include, but are not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This capability allows for the straightforward introduction of a vast range of substituents, such as aryl, alkyl, alkyne, and amine groups, at the para-position of the benzyl (B1604629) ring. frontiersin.orgnih.gov This feature is crucial for creating analogues of a lead compound during structure-activity relationship (SAR) studies in drug discovery.

The combination of these two motifs in a single molecule creates a bifunctional intermediate, where the azetidine provides a core structural element and the bromobenzyl group offers a site for diversification.

The specific advantages of this compound become clear when compared to structurally related compounds.

| Compound | Key Features | Synthetic Utility |

| This compound | Combines a rigid azetidine scaffold with a versatile bromophenyl group for cross-coupling. | Ideal for synthesizing complex molecules where both the azetidine core and diverse substitution on the phenyl ring are required. |

| Azetidine | Unsubstituted NH group is nucleophilic. wikipedia.org | Useful for simple N-alkylation or N-acylation, but lacks a handle for complex C-C or C-N bond formation on a remote part of the molecule. |

| 1-Benzylazetidine | Contains the benzyl group but lacks the bromine atom. | Serves as a stable N-protected azetidine but does not offer a site for cross-coupling reactions, limiting its utility for creating diverse analogues. |

| 4-Bromobenzyl Bromide | Possesses two reactive sites: the benzylic bromide and the aryl bromide. | A versatile reagent for introducing the bromobenzyl group, but lacks the specific 3D scaffold and physicochemical properties of the azetidine ring. |

| 1-Benzoyl-azetidine | The nitrogen is acylated, making it less basic and part of an amide linkage. | Useful for certain transformations but lacks the reactive handle for cross-coupling provided by the bromo-substituent. |

As the table illustrates, this compound occupies a unique position. While simpler azetidines offer the basic ring structure and other bromobenzyl compounds provide a coupling handle, this compound provides both simultaneously. This integration allows for the efficient construction of molecules that require the specific stereochemical and physical properties of the azetidine ring, coupled with the broad diversification possibilities afforded by the bromo-substituent. This makes it a superior choice for building libraries of complex drug candidates. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSQPNCKCZXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromobenzyl Azetidine and Its Derivatives

Direct Synthesis of the Azetidine (B1206935) Core

The direct synthesis of the azetidine core is a fundamental approach, often involving intramolecular cyclization reactions. rsc.orgresearchgate.net These methods focus on forming the strained four-membered ring as a key step.

A primary strategy for forming the azetidine ring is through intramolecular nucleophilic substitution. researchgate.netrsc.org This typically involves a precursor molecule containing both a nucleophilic amine and a leaving group at appropriate positions to facilitate a 4-exo-tet cyclization. For instance, γ-haloamines can undergo intramolecular cyclization to yield the azetidine ring. The choice of the halogen and the reaction conditions are critical to favor the formation of the four-membered ring over competing side reactions.

Another approach involves the ring expansion of aziridines. nsf.govbham.ac.uk This method can be advantageous as aziridines are often more readily accessible. The expansion can be promoted by various reagents and conditions, leading to the formation of the thermodynamically more stable azetidine ring. bham.ac.uk

Once the azetidine core is formed, the introduction of the 4-bromobenzyl group onto the nitrogen atom is a crucial step. This is typically achieved through standard N-alkylation reactions. nsf.gov

The most direct method for the synthesis of 1-(4-Bromobenzyl)azetidine is the reaction of azetidine with 4-bromobenzyl chloride or 4-bromobenzyl bromide. nsf.gov This is a classic S_N2 reaction where the nitrogen atom of the azetidine acts as a nucleophile, displacing the halide from the benzylic position of the 4-bromobenzyl halide. The presence of a base is typically required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

For example, the reaction of azetidine with 4-bromobenzyl chloride under basic conditions can be employed to introduce the bromobenzyl group. smolecule.com

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and temperature.

Table 1: Reaction Conditions for N-Alkylation of Azetidine

| Parameter | Considerations |

|---|---|

| Base | Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The strength of the base should be sufficient to deprotonate the azetidine nitrogen without causing side reactions. |

| Solvent | Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often used as they can dissolve the reactants and facilitate the S_N2 reaction. The polarity of the solvent can influence the reaction rate. |

| Temperature | The reaction is often carried out at elevated temperatures to increase the reaction rate, but excessive heat can lead to decomposition or side product formation. |

| Leaving Group | Bromide is a better leaving group than chloride, so 4-bromobenzyl bromide may react faster than 4-bromobenzyl chloride. |

The selection of these parameters is critical for optimizing the yield and purity of this compound. rsc.org

Alkylation Reactions for N-Substitution with Bromobenzyl Groups

Multi-step Synthesis Approaches for Functionalized Azetidines

Multi-step syntheses offer the flexibility to introduce various functional groups onto the azetidine ring, leading to a diverse range of derivatives. rsc.orgresearchgate.netmdpi.com These approaches often involve the construction of a functionalized acyclic precursor that is then cyclized to form the desired azetidine.

A common strategy in multi-step synthesis is the formation of a substituted azetidine intermediate, which can then be further modified. researchgate.netmdpi.com For instance, a synthetic route might begin with a β-amino alcohol. Through a sequence of reactions including N-protection, activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate), and subsequent intramolecular cyclization, a substituted azetidine can be formed.

An example is the synthesis of 1-(2-bromobenzyl)azetidine-2-carboxamides, which serve as precursors for more complex structures. mdpi.comnih.gov These intermediates are prepared through a known literature procedure and then undergo further transformations. mdpi.com The synthesis of functionalized azetidines can also start from readily available chiral precursors like amino acids, allowing for the preparation of enantiomerically pure azetidine derivatives.

The synthesis of 3-(2-Bromobenzyl)azetidin-3-ol involves the reaction of 2-bromobenzyl bromide with azetidin-3-ol (B1332694) under basic conditions. This highlights a method where a functionalized azetidine is used as a starting material for further elaboration.

These multi-step approaches provide access to a wide array of functionalized azetidines that would be difficult to obtain through direct synthesis, enabling the exploration of their chemical and biological properties.

Formation of Substituted Azetidine Intermediates

Strategies for Introducing Functionality to the Azetidine Ring

The functionalization of the azetidine ring is a critical aspect of synthesizing complex derivatives. Various methods have been developed to introduce substituents at different positions of the four-membered ring, enhancing their utility as building blocks in medicinal chemistry and organic synthesis. rsc.orgnih.gov

One common strategy involves the use of β-lactams as synthons for C-3 functionalized azetidines. rsc.org For instance, the diastereoselective reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can yield trans-azetidines. rsc.org Another approach is the nucleophilic ring opening of aziridines, which can lead to the formation of azetidine structures. rsc.org Thermal isomerization of aziridines has been employed to synthesize 3-bromoazetidine-3-carboxylic acid derivatives, which are versatile intermediates for further functionalization. rsc.org

Metal-catalyzed reactions also play a significant role in azetidine synthesis. rsc.org For example, copper-catalyzed intramolecular C-N bond formation has been used to construct azetidine-fused 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov Additionally, organocatalysis provides a pathway for the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org

Recent advancements have focused on direct C-H functionalization and cross-coupling reactions. Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes provide a route to 3-arylazetidines. organic-chemistry.org An electrophilic azetidinylation strategy using azetidinyl trichloroacetimidates and azetidinyl o-alkynylbenzoates allows for the "any-stage" installation of azetidine rings onto various nucleophiles. rsc.org

The table below summarizes various strategies for functionalizing the azetidine ring.

| Strategy | Description | Key Reagents/Conditions | Resulting Azetidine Derivative |

| β-Lactam Reduction | Diastereoselective reduction of C-3 functionalized azetidin-2-ones. | Sodium borohydride | trans-Azetidines |

| Aziridine (B145994) Isomerization | Thermal isomerization of aziridines to form azetidines. | Heat (e.g., reflux in DMSO) | 3-Bromoazetidine-3-carboxylic acid derivatives |

| Intramolecular Cyclization | Copper-catalyzed C-N bond formation. | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepines |

| Organocatalysis | Enantioselective synthesis of trisubstituted azetidines. | Organocatalysts | 1,2,3-Trisubstituted azetidines |

| Hiyama Coupling | Cross-coupling of 3-iodoazetidine with arylsilanes. | Palladium catalyst | 3-Arylazetidines |

| Electrophilic Azetidinylation | Direct attachment of azetidine rings to nucleophiles. | Azetidinyl trichloroacetimidates | Functionalized 3-aryl and 3-alkyl azetidines |

Stereoselective Approaches for Enantioenriched Azetidines

The development of stereoselective methods to produce enantioenriched azetidines is crucial due to their importance in medicinal chemistry. acs.orgnih.gov A significant challenge has been the lack of general methods for the stereoselective preparation of chiral C2-substituted azetidines. acs.orgresearchgate.net

One successful approach utilizes chiral tert-butanesulfinamides as auxiliaries. rsc.orgacs.orgnih.gov This method involves the condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with a chiral tert-butanesulfinamide to form a sulfinimine. acs.org Subsequent organometallic addition and intramolecular chloride substitution yield the azetidine with high diastereoselectivity. acs.org The diastereomers can often be separated by chromatography, and deprotection provides the enantioenriched C2-substituted azetidines. acs.orgnih.gov This strategy has been shown to be scalable and applicable to a range of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups. acs.orgresearchgate.net

Another strategy involves the enantioselective synthesis of azetidine-based α-amino acids. acs.org This can be achieved through the formation of isolable 2-azetinylcarboxylic acids, followed by reduction using either palladium or chiral ruthenium complexes. acs.org The resulting saturated amino acids can then be resolved through peptide coupling. acs.org

The table below details key stereoselective approaches for synthesizing enantioenriched azetidines.

| Approach | Chiral Source | Key Steps | Type of Enantioenriched Azetidine |

| Chiral Auxiliary | tert-Butanesulfinamides | Condensation with 1,3-bis-electrophile, organometallic addition, intramolecular cyclization, deprotection. acs.org | C2-substituted azetidines (aryl, vinyl, allyl, alkyl). acs.orgresearchgate.net |

| Asymmetric Reduction | Chiral Ruthenium Complexes | Formation of 2-azetinylcarboxylic acids, asymmetric reduction. acs.org | Azetidine-based α-amino acids. acs.org |

Introduction of the Bromobenzyl Moiety at Later Stages

In some synthetic strategies, the bromobenzyl group is introduced at a later stage onto a pre-formed and functionalized azetidine ring. This approach is particularly useful when the desired functionality on the azetidine ring might not be compatible with the conditions required for the initial ring formation.

A common method for late-stage introduction of the bromobenzyl group is through N-alkylation of an existing azetidine derivative. For example, 1-(4-bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine (B12274367) can be synthesized by reacting a suitable azetidine precursor with 4-bromobenzyl chloride under basic conditions. smolecule.com Similarly, the synthesis of 3-azido-1-(2-bromobenzyl)azetidine (B1475969) involves the N-alkylation of an azetidine intermediate with a 2-bromobenzyl group.

This late-stage functionalization is also demonstrated in the synthesis of more complex structures. For instance, in the preparation of certain 1,4-benzodiazepine derivatives, 1-(2-bromobenzyl)azetidine-2-carboxamides are used as key intermediates. mdpi.comnih.gov These are formed by coupling a 2-bromobenzyl group to an azetidine-2-carboxamide. mdpi.comnih.gov

The following table outlines examples of late-stage bromobenzylation.

| Azetidine Precursor | Bromobenzylating Agent | Product |

| 3-[(tert-butyldimethylsilyl)oxy]azetidine | 4-Bromobenzyl chloride | 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine smolecule.com |

| 3-Azidoazetidine | 2-Bromobenzyl bromide | 3-Azido-1-(2-bromobenzyl)azetidine |

| Azetidine-2-carboxamide | 2-Bromobenzyl bromide | 1-(2-Bromobenzyl)azetidine-2-carboxamide mdpi.comnih.gov |

Specific Synthetic Pathways for Related Bromobenzyl-Azetidine Structures

Synthesis of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine

The synthesis of 1-(4-bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can be achieved through a multi-step process. A common route involves the direct alkylation of an azetidine precursor. This typically starts with the reaction of azetidine with 4-bromobenzyl chloride in the presence of a base to introduce the bromobenzyl group at the nitrogen atom. smolecule.com

Following the N-alkylation, the hydroxyl group at the 3-position of the azetidine ring is protected. This is accomplished through a silylation reaction, where the azetidine derivative is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and a base, such as imidazole, in a solvent like dimethylformamide (DMF). smolecule.com The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl functionality, allowing for further chemical modifications if needed. smolecule.com The bromine atom on the benzyl (B1604629) group can undergo nucleophilic substitution, making this compound a versatile intermediate in organic synthesis. smolecule.com

| Step | Reactants | Reagents | Product |

| N-Alkylation | Azetidine, 4-Bromobenzyl chloride | Base | This compound |

| Silylation | 1-(4-Bromobenzyl)-3-hydroxyazetidine, tert-Butyldimethylsilyl chloride | Imidazole, DMF | 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine smolecule.com |

Synthesis of 3-Azido-1-(2-bromobenzyl)azetidine and Related Azide (B81097) Derivatives

The synthesis of 3-azido-1-(2-bromobenzyl)azetidine typically begins with the construction of a suitably substituted azetidine intermediate, such as a 3-bromoazetidine (B1339375) derivative. The 2-bromobenzyl group is then introduced onto the azetidine nitrogen via N-alkylation, for example, by using 2-bromobenzyl bromide under basic conditions.

The final step involves the conversion of the substituent at the 3-position into an azide group. This is commonly achieved through nucleophilic substitution, where a halide at the 3-position is displaced by an azide anion. The azido (B1232118) group is highly reactive and can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making these compounds valuable for bioconjugation and medicinal chemistry applications. It is important to handle these azide-containing compounds with care due to their potential explosive nature.

In a related context, 1,3-dipolar cycloaddition of 3-azido-1,3-dinitroazetidine with various alkynes has been reported to synthesize new energetic 1,2,3-triazole derivatives. researchgate.net Furthermore, an efficient method for preparing organomagnesium intermediates with a protected azido group has been developed, which can then be used to synthesize a variety of azides. frontiersin.org

| Step | Starting Material | Key Transformation | Intermediate/Product |

| Azetidine Formation | Dibromo amino esters | Base-promoted cyclization and thermal isomerization | 3-Bromoazetidine derivatives |

| N-Alkylation | 3-Bromoazetidine derivative | 2-Bromobenzyl bromide, base | 1-(2-Bromobenzyl)-3-bromoazetidine |

| Azide Introduction | 1-(2-Bromobenzyl)-3-bromoazetidine | Nucleophilic substitution with azide | 3-Azido-1-(2-bromobenzyl)azetidine |

Synthesis of Azetidinone Derivatives with Bromophenyl Substituents

Azetidinone, or β-lactam, derivatives containing bromophenyl substituents are important intermediates in the synthesis of various biologically active compounds, including antibiotics. google.com

One synthetic approach involves the cycloaddition of a Schiff base with chloroacetyl chloride. For example, a new series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, including a derivative with a 4-bromophenyl group at the C-4 position, was synthesized. scielo.brscielo.br The synthesis started from 6-nitro-1H-indazole and involved the formation of a Schiff base by reacting an intermediate with a substituted benzaldehyde, followed by cyclization with chloroacetyl chloride. scielo.brscielo.br

Another method involves the reaction of Schiff bases with thioglycolic acid or thiomalic acid to produce thiazolidinone derivatives, which can be seen as related heterocyclic structures. tsijournals.com In some cases, the synthesis of azetidinone derivatives starts with 2-aminopyridine, which is converted to a sulfonamide derivative, then to a Schiff base, and finally cyclized to form the azetidinone ring. tsijournals.com

The table below provides an example of a synthetic route to a bromophenyl-substituted azetidinone.

| Step | Reactants | Key Reagents/Conditions | Product |

| Schiff Base Formation | 2-[(6-Nitro-1H-indazol-1-yl)ethyl]amine, 4-Bromobenzaldehyde | Glacial acetic acid, ethanol, reflux | N-(4-Bromobenzylidene)-2-(6-nitro-1H-indazol-1-yl)ethanamine |

| Cycloaddition | Schiff base, Chloroacetyl chloride | Triethylamine | 3-Chloro-4-(4-bromophenyl)-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}azetidin-2-one scielo.brscielo.br |

Synthesis of 1-(2-Bromobenzyl)azetidine-2-carboxamides

A notable synthetic strategy involves the preparation of 1-(2-bromobenzyl)azetidine-2-carboxamides, which serve as crucial precursors for more complex fused heterocyclic systems. mdpi.com The synthesis of these carboxamides is typically achieved through established literature procedures. mdpi.com These compounds are instrumental in subsequent intramolecular cross-coupling reactions. For instance, the CuI/N,N-dimethylglycine-catalyzed intramolecular C–N bond formation of 1-(2-bromobenzyl)azetidine-2-carboxamides proceeds under mild conditions to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comnih.govdiazepin-10(2H)-ones. mdpi.commdpi.comdntb.gov.uanih.gov This reaction demonstrates high efficiency, with yields ranging from 91-98%. mdpi.com

Catalytic Methods in Azetidine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of azetidine derivatives. Both palladium and copper catalysts have been successfully employed to construct and functionalize the azetidine core.

Palladium-Catalyzed α-Arylation for Azetidinyl Ester Derivatization

Palladium-catalyzed α-arylation has emerged as a powerful tool for attaching small rings, including azetidines, to aromatic compounds. nih.govosti.gov A significant challenge in the α-arylation of azetidinyl esters is the potential for ring-opening of the strained four-membered ring. nih.govresearchgate.net To circumvent this, the reaction is typically performed on an azetidine derivative where the nitrogen atom is protected, for example, with a benzyl group. nih.govresearchgate.net This strategy prevents the decomposition of the enolate and allows for the successful coupling of the azetidine ring with various aryl halides. nih.govresearchgate.net This methodology has been shown to be effective for the enantioselective synthesis of α-aryl azetidines, achieving high enantiomeric ratios. nih.gov The reaction conditions are compatible with a range of functional groups on the aryl halide, such as fluoro, chloro, bromo, trifluoromethyl, aldehyde, ketone, and ester groups. nih.gov

Copper-Catalyzed Intramolecular C–N Bond Coupling for Azetidine-Fused Systems

Copper-catalyzed intramolecular C–N bond coupling reactions provide an efficient pathway to construct azetidine-fused polycyclic systems. mdpi.comnih.govresearchgate.net Specifically, the use of a CuI/N,N-dimethylglycine catalytic system has proven effective for the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.commdpi.comdntb.gov.ua This reaction proceeds smoothly under mild, basic conditions in a solvent such as 1,4-dioxane (B91453), leading to the formation of azetidine-fused 1,4-benzodiazepine derivatives in excellent yields. mdpi.com This method is part of a broader class of copper-catalyzed C-N coupling reactions that are widely used in the synthesis of nitrogen-containing heterocycles. sioc-journal.cn The versatility of this approach allows for the creation of diverse and novel molecular architectures with potential applications in drug discovery. mdpi.com

Purification and Characterization Techniques in Azetidine Synthesis

The successful synthesis of azetidine derivatives relies heavily on robust purification and characterization methods to ensure the identity and purity of the final products.

Chromatographic Purification Methods

Normal phase chromatography is a frequently utilized technique for the separation of azetidine derivatives, including the separation of diastereomers. acs.orgacs.orgresearchgate.net Flash column chromatography is also a common method for purifying crude reaction products. mdpi.com In some instances, where higher boiling point solvents are used, a modified purification approach involves directly loading the reaction mixture onto a deactivated basic alumina (B75360) column and washing with a non-polar solvent like petroleum ether before eluting the desired compound with a more polar solvent system. iitk.ac.in

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of synthesized azetidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. nih.govresearchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C COSY, are particularly valuable for complex azetidin-2-ones to make unequivocal structural assignments. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups within the molecule. nih.govresearchgate.net For instance, the presence of a carbonyl group in azetidin-2-ones can be confirmed by its characteristic absorption frequency. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure. nih.govresearchgate.netupatras.gr High-resolution mass spectrometry can provide the exact molecular formula. libretexts.org

Reactivity and Reaction Mechanisms of 1 4 Bromobenzyl Azetidine

Reactions at the Bromobenzyl Moiety

The bromobenzyl group is particularly reactive due to the bromine atom attached to the benzene (B151609) ring and the benzylic carbon, which is adjacent to the aromatic system. This positioning allows for the stabilization of reactive intermediates, such as carbocations and radicals, through resonance with the benzene ring. libretexts.orgchemistrysteps.comlibretexts.org

The bromine atom on the benzene ring serves as a leaving group in nucleophilic substitution reactions and is a key functional group for transition-metal-catalyzed cross-coupling reactions.

Benzylic halides, such as the bromobenzyl group in the title compound, are susceptible to nucleophilic substitution. chemistrysteps.comyoutube.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. chemistrysteps.com A common example of this reactivity is the substitution of the bromine atom with an azide (B81097) nucleophile. For instance, benzylic bromides can react with sodium azide to form benzylic azides, which can then be used in subsequent reactions like copper-catalyzed cycloadditions in a one-pot process. nih.gov

Table 1: Examples of Nucleophilic Substitution on Benzylic Bromides

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Benzyl (B1604629) Azide |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Cyanide |

This table represents general reactivity patterns for benzylic bromides.

The carbon-bromine bond in 1-(4-Bromobenzyl)azetidine is a key handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a powerful method for this transformation. mdpi.com This reaction couples an organoboron compound (like a phenylboronic acid) with an organic halide. mdpi.comrsc.org

Azetidine-based ligands have been shown to form highly active palladium(II) complexes that effectively catalyze the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids in water. researchgate.net While the specific use of this compound as a substrate in these reactions is a logical extension, studies have demonstrated the viability of similar structures. For example, 4-bromobenzyl acetate (B1210297) has been successfully used in successive Suzuki-Miyaura coupling reactions to synthesize (benzyl)biphenyls. nih.govnih.gov The reactivity of the C-Br bond allows for selective coupling, even in the presence of other functional groups. nih.gov

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 4-Bromobenzophenone |

| 4-Bromobenzyl acetate | Phenylboronic acid | PdCl₂ / DPEPhos / NaHCO₃ | 4-Benzylbiphenyl |

This table provides examples from related Suzuki-Miyaura coupling reactions to illustrate the general process. mdpi.comresearchgate.netnih.gov

The benzylic position—the carbon atom directly attached to the benzene ring—is exceptionally reactive towards radical halogenation. libretexts.orgyoutube.com This is because the homolytic cleavage of a benzylic C-H bond forms a benzylic radical, which is significantly stabilized by resonance. libretexts.orglibretexts.org The unpaired electron can be delocalized into the π-system of the aromatic ring. libretexts.org

A common reagent used for selective benzylic bromination is N-bromosuccinimide (NBS), often in the presence of a radical initiator like light (hν) or benzoyl peroxide. libretexts.orglibretexts.org The reaction proceeds via a radical chain mechanism. libretexts.orgpearson.com An initiator first generates a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form the resonance-stabilized benzylic radical. libretexts.orgpearson.com This radical then reacts with Br₂ (generated from NBS) to yield the brominated product and another bromine radical, which continues the chain. libretexts.org

Nucleophilic Substitution Reactions of the Bromine Atom

Reactivity of the Azetidine (B1206935) Ring System

Azetidines are four-membered nitrogen-containing heterocycles. Their reactivity is largely influenced by the significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes the azetidine ring susceptible to cleavage under certain conditions, although it is more stable than the highly reactive three-membered aziridine (B145994) ring. rsc.orgrsc.org

The strain energy within the azetidine ring can be harnessed to drive ring-opening reactions, providing access to functionalized linear amine derivatives. rsc.orgbeilstein-journals.org These reactions are often triggered by activation of the azetidine nitrogen.

Quaternization of the azetidine nitrogen atom, for instance by reaction with alkyl bromides or acyl chlorides, makes the ring highly susceptible to cleavage by nucleophiles. researchgate.net Similarly, acid-mediated protonation of the nitrogen can facilitate intramolecular ring-opening by a pendant nucleophilic group. nih.gov The rate and feasibility of these reactions depend on factors such as the pKa of the azetidine nitrogen and the nature of the nucleophile. nih.gov For example, a study on 1-(2-bromobenzyl)azetidine-2-carboxamides demonstrated that after an initial intramolecular C-N coupling to form a fused system, the azetidine ring could be opened. nih.gov This was achieved by N-methylation, which formed a reactive azetidinium intermediate that subsequently underwent ring-opening upon attack by various nucleophiles. nih.gov

Recent methodologies have also employed photochemical strategies combined with strain-release to achieve ring-opening. beilstein-journals.org In these "build and release" approaches, an azetidine intermediate is formed photochemically and then readily undergoes ring-opening upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.org

Table 3: Conditions for Azetidine Ring-Opening

| Activating Agent | Nucleophile / Reagent | Resulting Structure |

|---|---|---|

| Acid (H⁺) | Pendant Amide Group (Intramolecular) | Ring-opened lactam/lactone intermediate |

| Methyl Triflate (MeOTf) | Various Nucleophiles (e.g., amines, alcohols) | Functionalized 3-aminopropane derivative |

| Methyl Chloroformate | N/A (Rearrangement) | Ring-opened carbamate (B1207046) derivative |

This table summarizes various reported methods for achieving the ring-opening of azetidine systems. beilstein-journals.orgnih.govnih.gov

Cyclization Reactions Involving Azetidine Intermediates

The strained azetidine ring can also participate in or be a precursor for various cyclization reactions to build more complex molecular architectures.

Azetidine derivatives are valuable synthons for constructing fused heterocyclic systems. These reactions often take advantage of substituents on the azetidine ring that can react intramolecularly.

Key examples of such cyclizations include:

[3+2] Cycloaddition : N-Boc protected azetidines can react with reagents like N-hydroxyimidoyl chlorides in a [3+2] cycloaddition to yield fused bicyclic heterocycles, such as N-protected azetidine-isoxazole systems nih.govmdpi.com.

Palladium-Catalyzed C-H Amination : Intramolecular C-H amination reactions catalyzed by palladium(II) can be used to form highly fused polycyclic systems containing an azetidine ring rsc.orgmdpi.com. The mechanism involves the formation of an aminoalkyl Pd(IV) complex, followed by reductive elimination to close the new ring rsc.org.

Gold-Catalyzed Cyclization : Azetidinones (β-lactams) substituted with an allenyl group at the 4-position can undergo gold-catalyzed cyclization to fuse a pyrroline (B1223166) or tetrahydrofuran (B95107) ring onto the azetidine core mdpi.com.

During the synthesis of small nitrogen-containing heterocycles via intramolecular cyclization, the formation of a four-membered azetidine ring often competes with the formation of a three-membered aziridine ring. The outcome of this competition is governed by thermodynamic and kinetic factors, including the length and flexibility of the linking chain.

The relative stability of these rings is a key factor. Azetidines possess less ring strain than aziridines, making them thermodynamically more stable rsc.org. However, the kinetic barrier to forming the three-membered ring can sometimes be lower. While azetidines are more stable and easier to handle than aziridines, they retain sufficient strain-driven reactivity to be synthetically useful rsc.org. In some synthetic strategies, aziridines can serve as precursors to azetidines through ring-expansion reactions, such as via a nih.govmdpi.com-Stevens rearrangement, highlighting the close chemical relationship between these two classes of heterocycles acs.org.

Derivatization of the Azetidine Nitrogen

The nitrogen atom of this compound is a primary site for chemical modification, allowing for the introduction of various functional groups and the activation of the ring system.

Quaternization : The tertiary amine of the azetidine ring readily reacts with alkylating agents like alkyl halides or triflates bohrium.comresearchgate.net. This reaction forms a quaternary azetidinium salt, which is a key step in many ring-opening procedures as it significantly increases the ring's susceptibility to nucleophilic attack bohrium.comnih.gov. The rate of subsequent ring cleavage is often determined by the rate of this quaternization step researchgate.net.

Acylation : The nitrogen can be acylated by reacting with acyl chlorides or chloroformates bohrium.comacs.org. This forms an N-acylazetidine or an N-alkoxycarbonylazetidine, respectively. Similar to quaternization, acylation activates the ring by placing an electron-withdrawing group on the nitrogen, facilitating nucleophilic ring-opening rsc.org.

Modification of the N-Substituent : While the 4-bromobenzyl group is relatively stable, synthetic strategies often involve the use of a protecting group on the nitrogen (such as Boc or trityl) that can be removed to yield the free N-H azetidine nih.govmdpi.com. This free amine can then be subjected to further derivatization, such as N-alkylation with different substituents or acylation, allowing for late-stage functionalization of the molecule nih.govnih.gov.

N-Alkylation and N-Acylation Reactions

The tertiary amine nitrogen within the this compound scaffold is nucleophilic and readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the structure and properties of the azetidine core.

N-Alkylation: The nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide, to form a new carbon-nitrogen bond. This process, known as the Menschutkin reaction when involving a tertiary amine, results in the formation of a quaternary ammonium (B1175870) salt. scienceinfo.com In studies on analogous compounds, such as 1-(2-bromobenzyl)azetidine-2-carboxamides, the azetidine nitrogen has been shown to be selectively methylated. nih.gov The higher basicity of the azetidine nitrogen compared to other functional groups like amides allows for chemoselective alkylation. nih.gov Highly reactive alkylating reagents such as methyl triflate are particularly effective for this transformation. nih.gov

N-Acylation: Similarly, the azetidine nitrogen can react with acylating agents like acyl chlorides or chloroformates. This reaction introduces a carbonyl group adjacent to the nitrogen atom, forming an N-acylazetidinium species. This transformation can significantly alter the electronic properties of the azetidine ring and has been shown to enhance the ring's reactivity towards subsequent ring-opening reactions. nih.gov For example, the reaction of azetidine derivatives with methyl chloroformate proceeds efficiently to yield the corresponding N-acylated product. nih.gov In other synthetic schemes, acylation using reagents like 4-bromobenzoyl chloride has been employed to derivatize the azetidine nitrogen. acs.orgacs.org

The table below summarizes examples of alkylating and acylating agents used with azetidine systems.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Triflate | N-Methylazetidinium Salt | nih.gov |

| N-Alkylation | Methyl Iodide | N-Methylazetidinium Salt | nih.gov |

| N-Alkylation | Benzyl Bromide | N-Benzylazetidinium Salt | nih.gov |

| N-Acylation | Methyl Chloroformate | N-(Methoxycarbonyl)azetidinium Salt | nih.gov |

| N-Acylation | 4-Bromobenzoyl Chloride | N-(4-Bromobenzoyl)azetidine | acs.orgacs.org |

Formation of Quaternary Ammonium Salts

The N-alkylation of the tertiary amine in this compound leads directly to the formation of a quaternary ammonium salt. scienceinfo.com These salts are ionic compounds featuring a positively charged nitrogen atom bonded to four organic substituents. mdpi.com The reaction is a type of bimolecular nucleophilic substitution (SN2), where the amine's lone pair of electrons attacks the alkyl halide, displacing the halide ion which becomes the counter-anion. scienceinfo.com

The formation of these salts is often a key strategic step in synthetic chemistry, as the quaternization of the nitrogen atom significantly increases the strain on the azetidine ring and enhances its susceptibility to nucleophilic attack and ring-opening. nih.gov In a study on azetidine-fused 1,4-benzodiazepine (B1214927) compounds, treatment with two equivalents of methyl triflate under mild conditions resulted in a near-quantitative conversion to the corresponding quaternary ammonium triflates. nih.gov This high efficiency underscores the facility of this reaction. A variety of alkylating agents can be employed, with their reactivity influencing the reaction conditions required. nih.gov

| Azetidine Precursor | Alkylating Agent | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] quora.comdiazepin-10(2H)-one | Methyl Triflate | Not Specified | Almost quantitative conversion to ammonium triflate | nih.gov |

| Tertiary Amine (General) | Alkyl Halide (e.g., R-X) | Various | Formation of Quaternary Ammonium Halide (R4N+X-) | scienceinfo.com |

Mechanistic Studies of Key Transformations

Mechanistic studies provide a deeper understanding of the factors that govern the reactivity and selectivity of transformations involving this compound. These investigations often involve computational modeling and systematic evaluation of reaction parameters.

Investigation of Transition States and Intermediates

The course of chemical reactions involving azetidines is determined by the relative energies of transition states and intermediates. The Menschutkin reaction, which describes the N-alkylation of this compound, proceeds through an SN2 mechanism. scienceinfo.com The transition state for this reaction involves the simultaneous formation of the new nitrogen-carbon bond and the breaking of the carbon-halide bond of the alkylating agent. scienceinfo.com

In more complex transformations, such as the synthesis of the azetidine ring itself, computational studies have been instrumental. For instance, in the lanthanum(III) triflate-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, density functional theory (DFT) calculations were used to model the transition states. frontiersin.org These calculations showed that the transition state leading to the formation of the four-membered azetidine ring was energetically much more favorable than the competing transition state for the formation of a five-membered pyrrolidine (B122466) ring, which was consistent with the experimental results. frontiersin.org Such studies highlight the kinetic control that dictates product formation in strained-ring synthesis. frontiersin.org

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on both the azetidine molecule and the reacting partners can exert significant electronic and steric effects on reaction rates and selectivity. In the context of this compound, the 4-bromo substituent on the benzyl group is of particular interest. The bromine atom is electron-withdrawing via induction, which can influence the nucleophilicity of the azetidine nitrogen.

Systematic studies on related systems provide valuable insights. In the La(OTf)3-catalyzed synthesis of N-benzyl substituted azetidines, it was found that the reaction proceeded smoothly with both electron-rich (e.g., 4-methoxybenzyl) and electron-deficient (e.g., 4-nitrobenzyl) groups on the nitrogen atom. frontiersin.org This suggests a degree of tolerance for electronic variation on the N-substituent in that specific transformation. frontiersin.org However, in other reactions, substituent effects are more pronounced. For example, in the fragmentation of hydroxylaminobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the reaction. rsc.org This was attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. rsc.org Following this principle, the electron-withdrawing nature of the bromo group in this compound would be expected to destabilize such a transition state, potentially slowing down reactions that involve positive charge buildup at the benzylic position.

The table below illustrates the effect of N-substituents on the yield of an azetidine-forming reaction.

| N-Substituent | Electronic Effect | Product Yield | Reference |

|---|---|---|---|

| Benzyl | Neutral | 96% | frontiersin.org |

| 4-Methoxybenzyl | Electron-Donating | 99% | frontiersin.org |

| 4-Nitrobenzyl | Electron-Withdrawing | 98% | frontiersin.org |

| n-Butyl | Alkyl (Donating) | 99% | frontiersin.org |

| tert-Butyl | Bulky Alkyl (Donating) | 99% | frontiersin.org |

Solvent Effects on Reaction Outcomes

The choice of solvent can dramatically influence the outcome of reactions involving azetidines by affecting reagent solubility, stabilizing transition states, and mediating reaction pathways. The optimization of reaction conditions frequently involves screening a panel of solvents to maximize yield and selectivity.

In the La(OTf)3-catalyzed synthesis of azetidines, a variety of solvents were tested, with 1,2-dichloroethane (B1671644) (DCE) providing a significantly higher yield (96%) compared to toluene (B28343) (77%), acetonitrile (B52724) (71%), or THF (62%). frontiersin.org In other cases, solvent choice can be even more critical. For instance, in the N-alkylation of indazoles, the use of toluene or 1,4-dioxane (B91453) completely inhibited the reaction, which was attributed to the poor solubility of the cesium carbonate base in these non-polar solvents. beilstein-journals.org The use of a polar aprotic solvent like DMF, where the base is more soluble, is often preferred for such alkylations. beilstein-journals.org Similarly, ring-opening reactions of activated azetidinium salts have been studied in solvents like DMF and acetonitrile, with the solvent choice impacting reaction rates and yields. nih.gov

The following table demonstrates the impact of solvent choice on a representative azetidine synthesis.

| Solvent | Yield (%) | Reference |

|---|---|---|

| 1,2-Dichloroethane (DCE) | 96 | frontiersin.org |

| Toluene | 77 | frontiersin.org |

| Acetonitrile (CH3CN) | 71 | frontiersin.org |

| Tetrahydrofuran (THF) | 62 | frontiersin.org |

| 1,4-Dioxane | 59 | frontiersin.org |

Computational and Theoretical Studies of 1 4 Bromobenzyl Azetidine

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-Bromobenzyl)azetidine, these calculations offer a window into its stability, conformation, and electronic behavior.

Energetic and Thermodynamic Parameters

A representative table of theoretically calculated energetic and thermodynamic parameters is presented below. These values are typically derived from Density Functional Theory (DFT) or other ab initio methods.

| Parameter | Calculated Value | Units |

| Total Energy | Data not available | Hartrees |

| Enthalpy | Data not available | kcal/mol |

| Gibbs Free Energy | Data not available | kcal/mol |

| Entropy | Data not available | cal/mol·K |

| Note: Specific calculated values for this compound are not available in the reviewed literature. The table serves as a template for the types of parameters obtained from such studies. |

Conformational Analysis and Ring Strain

The high ring strain of the azetidine (B1206935) moiety makes it susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic chemistry. nih.gov Computational methods can quantify this strain energy, providing a measure of the molecule's kinetic and thermodynamic stability. Analysis of the potential energy surface can identify the most stable conformers and the energy barriers between them.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. Key descriptors derived from quantum mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the azetidine ring is expected to be a region of high electron density (a nucleophilic center), while the bromine atom on the phenyl ring can participate in halogen bonding. nih.gov

| Electronic Property | Predicted Characteristic |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Note: Specific calculated values for this compound are not available in the reviewed literature. The table outlines key electronic properties that would be determined. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.com For this compound, MD simulations can be used to explore its conformational space more extensively than static quantum mechanical calculations. nih.gov

Simulations in different solvents can reveal how the environment affects the molecule's preferred shape and dynamics. Furthermore, MD simulations are crucial for understanding how the molecule might behave in a biological system, such as its flexibility upon approaching a protein binding site. nih.gov Key outputs from MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, which quantify the stability and flexibility of the molecule's structure over the simulation time. researchgate.net

Docking Studies and Molecular Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein target.

Ligand-Protein Interactions

Docking studies involving this compound would aim to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. nih.gov The bromine atom in this compound makes it a candidate for forming halogen bonds, an increasingly recognized interaction in medicinal chemistry. nih.gov

The results of docking studies are typically summarized in a table that includes the binding affinity (or docking score) and the key interacting residues of the protein.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Target 1 | Data not available | e.g., Tyr123, Phe45 | e.g., Pi-Pi stacking, Halogen bond |

| Hypothetical Target 2 | Data not available | e.g., Asp78, Asn90 | e.g., Hydrogen bond |

| Note: As no specific docking studies for this compound were found in the reviewed literature, this table serves as an illustrative example of how such data would be presented. |

Such studies on other azetidine-containing compounds have demonstrated their potential to bind to a variety of protein targets, suggesting that this compound could also exhibit interesting biological activities. researchgate.netamazonaws.com

: Binding Affinity Predictions Remain Unexplored

Despite the growing interest in computational and theoretical methods for drug discovery and development, a thorough review of scientific literature reveals a notable absence of specific studies on the prediction of binding affinities for the chemical compound this compound. As of the current date, no dedicated research has been published that details the computational analysis of this particular molecule's interactions with biological targets.

Molecular docking and other in silico techniques are powerful tools for predicting how a ligand, such as this compound, might bind to a protein's active site. These methods calculate the binding energy and identify key interactions, providing valuable insights into the potential efficacy and mechanism of action of a compound. However, the application of these predictive models to this compound has not been documented in the available scientific literature.

Consequently, there are no existing data tables or detailed research findings to report regarding the predicted binding affinities of this compound with any specific protein targets. The scientific community has yet to apply computational models to elucidate the binding characteristics of this compound. This lack of data highlights a gap in the current body of research and suggests an opportunity for future investigation into the potential biological activity of this compound through computational and theoretical approaches.

While general methodologies for predicting ligand-binding affinities are well-established, their specific application to this compound remains a subject for future research endeavors. Without such studies, any discussion of its binding affinities would be purely speculative and lack the necessary scientific foundation.

Applications of 1 4 Bromobenzyl Azetidine in Advanced Organic Synthesis

As a Building Block for Complex Chemical Architectures

The structural attributes of 1-(4-Bromobenzyl)azetidine make it an ideal starting material for constructing intricate molecular frameworks. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which can be strategically exploited in ring-opening reactions to introduce new functionalities. rsc.org Concurrently, the 4-bromobenzyl moiety serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups. The nitrogen atom of the azetidine ring can also participate in various transformations, including alkylation and acylation reactions. This multi-faceted reactivity enables chemists to build complex molecules through sequential and controlled modifications of the parent structure.

Synthesis of Heterocyclic Scaffolds

Azetidines are important precursors in the synthesis of a wide range of heterocyclic compounds. magtech.com.cndigitellinc.com The reactivity of the this compound scaffold allows for its transformation into various other heterocyclic systems, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. rsc.orgnih.gov

This compound is a key precursor in the synthesis of novel functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov A notable synthetic strategy involves the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, a class of compounds derivable from azetidine precursors. mdpi.com This reaction, often catalyzed by copper(I) iodide, leads to the formation of azetidine-fused 1,4-diazepine derivatives. mdpi.com These fused structures can then undergo ring-opening of the strained azetidine ring to yield a variety of 3-functionalized 1,4-benzodiazepines, which are highly sought after in drug discovery. mdpi.comnih.gov

The process can be summarized in the following table:

| Step | Reaction | Key Reagents | Product Class | Reference |

| 1 | Intramolecular C–N Bond Coupling | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-diazepines | mdpi.com |

| 2 | Azetidine Ring-Opening | NaN3, KCN, PhSNa | 3-Functionalized 1,4-benzodiazepines | nih.gov |

This methodology provides a facile and efficient route to novel benzodiazepine derivatives under mild conditions. nih.govresearchgate.net

The synthesis of pyrimidine derivatives can be achieved by utilizing the reactivity of the nitrogen atom in the azetidine ring. While direct synthesis from this compound is less commonly documented, related azetidine-containing scaffolds can be used in reactions with precursors of the pyrimidine ring. Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. nih.gov The general approach involves the reaction of an azetidine-containing intermediate with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the pyrimidine ring. The 4-bromobenzyl group can be retained for further functionalization or can be part of the pyrimidine ring system depending on the synthetic route.

The synthesis of purine analogs can be accomplished using azetidine-containing building blocks. nih.gov Purines, which are composed of a fused pyrimidine and imidazole ring, are fundamental components of DNA and RNA. rsc.orgpharmaguideline.com Synthetic strategies often involve the construction of a substituted pyrimidine ring first, followed by the annulation of the imidazole ring. This compound can be used to introduce the azetidine moiety onto a pre-formed purine or pyrimidine precursor through nucleophilic substitution reactions, typically at a halogenated position on the purine core. nih.govnih.gov This leads to the formation of N-alkylated purine derivatives with the this compound group attached.

β-Lactams, also known as azetidin-2-ones, are a class of four-membered cyclic amides famous for their antibacterial activity, as seen in penicillin and cephalosporins. jmchemsci.com While this compound is already an azetidine, it can be a precursor to more complex β-lactam structures. One of the most common methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine. mdpi.com An imine can be formed from the nitrogen of this compound, which can then react with a suitable ketene to form a new, fused β-lactam ring. Alternatively, the azetidine ring can be opened and re-closed to form a β-lactam under specific reaction conditions.

Preparation of Chiral Compounds

The synthesis of enantioenriched compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule often dictates its biological activity. This compound can be utilized in the preparation of chiral compounds through several strategies. nih.gov If a chiral version of this compound is used as the starting material, its chirality can be transferred to the product in subsequent reactions. nih.gov

Furthermore, the azetidine ring can act as a chiral auxiliary, directing the stereochemical outcome of a reaction on a different part of the molecule. After the desired stereochemistry is set, the auxiliary can be cleaved. The synthesis of enantiopure azetidines often involves the use of chiral starting materials or asymmetric catalytic methods. chemrxiv.org

Below is a table summarizing the approaches:

| Approach | Description | Key Feature |

| Chiral Starting Material | Utilizes enantiomerically pure this compound to synthesize chiral products. | Chirality is transferred from the starting material to the product. |

| Chiral Auxiliary | The azetidine moiety directs the stereochemistry of a reaction and is later removed. | The azetidine ring controls the formation of a new stereocenter. |

| Asymmetric Catalysis | A chiral catalyst is used to synthesize a chiral azetidine derivative from a prochiral precursor. | The catalyst induces enantioselectivity in the reaction. |

Formation of Spirocyclic Systems

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. While direct examples of the use of this compound in the formation of spirocycles are not extensively documented, its structural motifs are highly relevant to established synthetic strategies. The presence of the 4-bromobenzyl group provides a handle for intramolecular cyclization reactions to form spiro-azetidines rsc.org.

One potential approach involves palladium-catalyzed intramolecular C-H amination. In this type of reaction, a palladium catalyst can facilitate the coupling of the azetidine nitrogen or an activated carbon on a substituent with a C-H bond on the benzyl (B1604629) ring, leading to the formation of a new ring fused in a spirocyclic fashion nih.gov. For instance, a related strategy has been employed for the synthesis of complex polycyclic nitrogen-containing heterocycles from aliphatic amines through picolinamide-assisted palladium-catalyzed C-H bond activation nih.gov.

Another plausible route is through intramolecular C-N bond coupling. The bromo-substituent on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to forge a new carbon-carbon bond that completes the spirocycle rsc.orgnih.gov. The regioselectivity of such cyclizations is a critical aspect, and various catalytic systems have been developed to control the outcome of these transformations rsc.org. The synthesis of spirocyclic NH-azetidines has been achieved through intermolecular Kulinkovich-type coupling with oxime ethers, highlighting the diverse methods available for constructing these complex structures rsc.org.

Table 1: Potential Intramolecular Cyclization Strategies for Spirocycle Synthesis

| Reaction Type | Catalyst/Reagents | Description |

| Intramolecular C-H Amination | Palladium(II) acetate (B1210297), Ligand, Oxidant | Direct coupling of a C-H bond on the benzyl ring with a nitrogen-containing group to form a new heterocyclic ring. |

| Intramolecular Heck Reaction | Palladium(0) catalyst, Base | Palladium-catalyzed coupling of the aryl bromide with an alkene tethered to the azetidine ring to form a spirocyclic system. |

| Kulinkovich-type Coupling | Ti(IV) reagents, Grignard reagents | Formation of spirocyclic azetidines from oxime ethers and Grignard reagents, a method adaptable for azetidine precursors. |

In the Development of Functional Materials

Azetidine derivatives are valuable monomers for the synthesis of functional polymers through ring-opening polymerization (ROP) researchgate.netrsc.org. The strained four-membered ring of azetidine can be opened under cationic or anionic conditions to produce polyamines with various architectures researchgate.netnih.govnsf.gov. The N-benzyl group in N-benzylazetidine influences the polymerization process, and the resulting polymers can exhibit interesting properties nih.gov.

This compound can serve as a monomer in cationic ring-opening polymerization (CROP) to yield poly(this compound) researchgate.netacs.org. The resulting polymer would feature a polyamine backbone with pendant 4-bromobenzyl groups. These bromine atoms can then be subjected to a variety of post-polymerization modifications. For example, they can be converted to other functional groups through nucleophilic substitution or participate in cross-coupling reactions like the Suzuki or Sonogashira reactions researchgate.netresearchgate.netmdpi.com. This allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and refractive index, making these materials potentially useful in coatings, electronics, and other advanced applications researchgate.net.

The polymerization of N-substituted azetidines can lead to either linear or branched polymers depending on the reaction conditions and the nature of the substituent acs.orgrsc.org. The ability to control the polymer architecture is crucial for tailoring the material's properties for specific applications.

Table 2: Potential Functional Polymers from this compound

| Polymerization Method | Monomer | Resulting Polymer | Potential Applications |

| Cationic Ring-Opening Polymerization | This compound | Poly(this compound) | Functional coatings, polymer supports for catalysts, advanced materials with tunable properties. |

| Anionic Ring-Opening Polymerization | N-sulfonylated azetidine derivatives | Linear poly(trimethylenimine) | Drug delivery, gene therapy, CO2 capture. |

As a Precursor for Bioconjugation and Labeling Studies

The 4-bromobenzyl group of this compound is a key functional handle that can be exploited for bioconjugation and labeling studies. While the azetidine ring itself can be a stable scaffold, the benzylic bromide can be transformed into a variety of reactive groups suitable for attaching the molecule to biomolecules such as proteins or nucleic acids.

Click chemistry refers to a set of biocompatible, high-yielding, and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example organic-chemistry.org. The 4-bromobenzyl moiety of this compound can be readily converted into either an azide (B81097) or an alkyne, making it a precursor for click chemistry applications.

To prepare an azide derivative, the bromo group can be displaced by sodium azide in a nucleophilic substitution reaction mdhv.cabeilstein-journals.org. The resulting 1-(4-azidobenzyl)azetidine can then be "clicked" onto a biomolecule functionalized with a terminal alkyne.

Alternatively, the bromo group can be converted to a terminal alkyne through a Sonogashira coupling with a protected acetylene, followed by deprotection. This alkynyl-functionalized azetidine derivative can then react with an azide-modified biomolecule. These click chemistry approaches allow for the efficient and specific labeling of biological targets for imaging or diagnostic purposes. The use of click chemistry in bioconjugation has been widely demonstrated for the preparation of complex biomolecular structures nih.gov.

Table 3: Conversion of this compound for Click Chemistry

| Target Functional Group | Reagents | Reaction Type | Application |

| Azide | Sodium Azide (NaN3) | Nucleophilic Substitution | CuAAC with alkyne-modified biomolecules. |

| Alkyne | Trimethylsilylacetylene, Pd catalyst, Cu(I) catalyst, Base; followed by deprotection | Sonogashira Coupling | CuAAC with azide-modified biomolecules. |

Exploration in Agrochemicals

The search for new and effective agrochemicals is a continuous effort in the chemical industry. Heterocyclic compounds, including those containing azetidine rings, are known to exhibit a wide range of biological activities and are prevalent in many commercial pesticides medwinpublishers.comjmchemsci.comnih.gov. The presence of a halogen, such as bromine, on an aromatic ring is also a common feature in many active agrochemical ingredients, often enhancing their efficacy and modifying their metabolic stability nih.govnih.gov.

The development of new insecticides often involves the synthesis and screening of libraries of compounds containing diverse heterocyclic cores and substitution patterns researchgate.net. This compound could serve as a valuable starting material for the synthesis of such a library. The azetidine nitrogen can be further functionalized, and the bromo group can be used in cross-coupling reactions to introduce a variety of other substituents, allowing for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Table 4: Structural Motifs in Agrochemicals

| Structural Motif | Relevance in Agrochemicals | Example of Compound Class |

| Azetidine Ring | Rigid scaffold, influences physicochemical properties. | Found in various experimental and patented agrochemicals. |

| Bromophenyl Group | Enhances lipophilicity and metabolic stability, common in active ingredients. | Present in numerous insecticides and herbicides. |

| Heterocyclic Core | Diverse biological activities, common in commercial pesticides. | Neonicotinoids, pyrethroids, etc. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromobenzyl)azetidine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via alkylation of azetidine with 4-bromobenzyl bromide. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of azetidine to 4-bromobenzyl bromide) and using polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Optimization involves temperature control (0–25°C) and catalytic bases like K₂CO₃ to minimize side reactions .

- Data Reference : For structurally similar compounds, yields range from 40–70%, with higher purity achieved through recrystallization in ethanol/water mixtures .

Q. How is this compound characterized, and what analytical techniques validate its structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and purity. For example, the benzyl proton signals appear as a singlet (~δ 3.8 ppm for azetidine methylene) and aromatic protons as a doublet (δ 7.2–7.4 ppm). Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 226/228 for C₁₀H₁₁BrN). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by using particulate filters (NIOSH P95). Store at –20°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The bromine atom’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via Polarizable Continuum Models (PCM) .

Q. What strategies address low yields in the alkylation step of azetidine with 4-bromobenzyl bromide?

- Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Temperature Gradients : Gradual warming (0°C → room temperature) reduces side-product formation.

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 minutes at 80°C) and improves yield by 15–20% .

Q. How can structural modifications of this compound enhance its blood-brain barrier (BBB) permeability for CNS drug development?

- Methodology : Introduce fluorine substituents on the benzyl ring to increase lipophilicity (logP optimization). Azetidine’s rigid conformation mimics neurotransmitters, aiding BBB transport. In vitro assays (e.g., PAMPA-BBB) predict permeability, supported by molecular docking studies with P-glycoprotein .

Q. How do researchers resolve contradictory data on the compound’s stability under acidic conditions?

- Methodology :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–7) and monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) at varying temperatures to identify degradation pathways (e.g., azetidine ring opening).

- Structural Analog Comparison : Compare with 1-(4-chlorobenzyl)azetidine to isolate bromine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。